molecular formula C7H8N2O3 B1664867 Amidox CAS No. 95933-72-5

Amidox

Cat. No. B1664867
CAS RN: 95933-72-5
M. Wt: 168.15 g/mol
InChI Key: JOAASNKBYBFGDN-UHFFFAOYSA-N
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Description

Amidox is primarily used for bacterial infections . It is an antibiotic that works by preventing the synthesis of essential proteins required by bacteria to carry out vital functions .


Synthesis Analysis

Amidox is synthesized from a compound called Azo-bis(isobutyroamidoxime). This compound is used as a functionalized initiator to prepare a liquid isoprene bearing amidoxime end groups via radical polymerization . The polymer is characterized by FT-IR, Gel Permeation Chromatography, and NMR .


Molecular Structure Analysis

The molecular formula of Amidox is C7H8N2O3 . The Amidox molecule contains a total of 20 bonds. There are 12 non-H bonds, 4 multiple bonds, 1 rotatable bond, 4 double bonds, 1 six-membered ring, 1 ketone (aliphatic), 1 primary amine (aliphatic), 1 hydroxylamine (aliphatic), and 2 hydroxyl groups .


Chemical Reactions Analysis

During the amidoximation process, transformation details of poly(acrylonitrile) (PAN) to poly(amidoxime) (PAO) is critical for optimizing amidoximation conditions, which determine the physicochemical properties and adsorption capabilities of PAO-based materials . Metal-mediated reactions of amidoximes with nitrile ligands have also been studied .


Physical And Chemical Properties Analysis

The transformation details of poly(acrylonitrile) to poly(amidoxime) during the amidoximation process are critical for optimizing amidoximation conditions, which determine the physicochemical properties and adsorption capabilities of PAO-based materials .

Scientific Research Applications

1. Antitumor Therapy and Apoptosis Induction

Amidox has been identified as a potent inhibitor of ribonucleotide reductase (RR), an enzyme crucial for DNA synthesis, particularly in tumor cells. This inhibition can induce apoptosis in cancer cells. For instance, Amidox was found to induce apoptosis in HL-60 leukemia cells and had a significant impact on apoptosis pathways in different cell types (Grusch et al., 2001).

2. Enhancement of Chemotherapeutic Effects

Amidox, when used in combination with other chemotherapy drugs like Ara-C, has shown additive cytotoxic effects. It works by modulating the formation of Ara-CTP, the active metabolite of Ara-C, enhancing its anticancer effectiveness in leukemia cells (Höchtl et al., 2004), (Bauer et al., 2004).

3. CO2 Capture and Storage

Amidoximes, including Amidox, have been studied for their CO2 adsorption behavior. They offer new chemical terminals for selective CO2 binding, highlighting their potential in CO2 capture and storage applications (Yavuz et al., 2011), (Yavuz et al., 2011).

4. Iron Metabolism Interference

Amidox and similar compounds have been shown to form iron complexes, which can interfere with iron metabolism in cancer cells. This property, however, is not solely responsible for their anticancer action (Fritzer‐Szekeres et al., 1997), (Fritzer‐Szekeres et al., 1997).

5. Biotransformation in Cancer Therapy

The metabolism and biotransformation of Amidox in cancer therapy have been a subject of study. It's essential to understand its metabolism for effective cancer treatment (Salamon et al., 2000).

Safety And Hazards

Amidox is classified as a flammable liquid and can cause serious eye irritation . It should be stored in a well-ventilated place and kept cool . It is safe if used in the dose and duration advised by a doctor .

properties

IUPAC Name

N',3,4-trihydroxybenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c8-7(9-12)4-1-2-5(10)6(11)3-4/h1-3,10-12H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOAASNKBYBFGDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=NO)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1/C(=N/O)/N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501034538
Record name Amidox
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501034538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Amidox

CAS RN

95933-72-5
Record name Amidox
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095933725
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amidox
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501034538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AMIDOX
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/505NO62X9Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
320
Citations
M Grusch, M Fritzer-Szekeres, G Fuhrmann… - Experimental …, 2001 - Elsevier
… were treated with increasing doses of amidox and didox. Thereafter, the … of amidox or didox resulted in an increase of apoptotic HL-60 cells within 48 hours. Higher doses (50 μM amidox …
Number of citations: 47 www.sciencedirect.com
M Fritzer-Szekeres, L Novotny, A Vachalkova… - Life sciences, 1997 - Elsevier
… When L1210 leukemia cells were incubated with the didox-iron or amidox-iron complex itself… didox or amidox alone could be shown. We conclude, that didox and amidox are capable of …
Number of citations: 14 www.sciencedirect.com
M Fritzer-Szekeres, L Novotny, A Vachalkova… - Purine and Pyrimidine …, 1998 - Springer
… When Ll210 leukemia cells were incubated with the didox-iron or amidox-iron complex itself… didox or amidox alone could be shown. We conclude, that didox and amidox are capable of …
Number of citations: 5 link.springer.com
W Bauer, Z Horvath, T Höchtl, P Saiko… - … and Nucleic Acids, 2004 - Taylor & Francis
… effects of Amidox alone and in … µM Amidox and subsequent exposure to Ara‐C—intracellular Ara‐CTP levels increased by 576% and 1143%, respectively. In conclusion, Amidox might …
Number of citations: 4 www.tandfonline.com
M Fritzer-Szekeres, L Novotny, A Vachalkova… - Clinical …, 1997 - infona.pl
… When K 562 or L 1210 cells were incubated with the didox-iron or amidox-iron complexes, … cytotoxic effects of didox or amidox.Conclusion Didox and Amidox form complexes with iron; …
Number of citations: 1 www.infona.pl
T Tihan, HL Elford, JG Cory - Advances in Enzyme Regulation, 1991 - Elsevier
… of Didox and Amidox on ribonucleotide reductase activity, [14C]cytidine metabolism, dNTP pools and L1210 cell growth were compared. Further, the effects of Didox and Amidox were …
Number of citations: 45 www.sciencedirect.com
E Vielnascher, D Romanová, L Novotný… - … of Chromatography B …, 1997 - Elsevier
… of the anti cancer drug amidox in bile. … of amidox in rats after 200 mg kg −1 intraperitoneal administration. Using 50 μl of rat bile and 300 μl of rat plasma the limit of detection for amidox …
Number of citations: 1 www.sciencedirect.com
T Höchtl, Z Horvath, W Bauer, D Karl, P Saiko… - Life sciences, 2004 - Elsevier
… amidox yielded a 50% inhibition of colony formation at 13 μM. We also investigated the effects of amidox … We then tested the combination effects of amidox with Ara-C; this combination …
Number of citations: 7 www.sciencedirect.com
A Salamon, E Vielnascher, B Hagenauer… - Anticancer …, 2000 - europepmc.org
Metabolism of the new ribonucleotide reductase inhibitor amidox in the isolated perfused rat liver. - Abstract - Europe PMC … Metabolism of the new ribonucleotide reductase inhibitor …
Number of citations: 2 europepmc.org
MS Myette, HL Elford, CR Chitambar - Cancer letters, 1998 - Elsevier
… Because amidox, didox and trimidox have been shown to bind iron 29, 30, we questioned whether the combined effects on cell proliferation were related to chelation of gallium. …
Number of citations: 31 www.sciencedirect.com

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